molecular formula C13H11Cl2NO4S B2436486 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1171334-40-9

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2436486
CAS No.: 1171334-40-9
M. Wt: 348.19
InChI Key: GPRUVNBBDBNFJU-UHFFFAOYSA-N
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Description

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-hydroxy-N-phenylbenzenesulfonamide
  • 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzenesulfonamide
  • 5-chloro-2-hydroxy-N-phenethylbenzenesulfonamide

Uniqueness

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide stands out due to the presence of both methoxy and sulfonamide groups, which confer unique chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-12-5-3-9(15)7-13(12)21(18,19)16-10-6-8(14)2-4-11(10)17/h2-7,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRUVNBBDBNFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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